N-{[4-phenyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-phenyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted at the 4-position with a phenyl group and at the 5-position with a [4-(trifluoromethyl)benzyl]sulfanyl moiety. The adamantane-1-carboxamide group is linked via a methylene bridge to the triazole ring.
Properties
IUPAC Name |
N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4OS/c29-28(30,31)22-8-6-18(7-9-22)17-37-26-34-33-24(35(26)23-4-2-1-3-5-23)16-32-25(36)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPPOKCROOGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=C(C=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-phenyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the adamantane moiety, and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{[4-phenyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-phenyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[4-phenyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound is structurally related to several adamantane-containing triazole and heterocyclic derivatives. Key analogs and their distinguishing features are summarized below:
*Calculated based on structural similarity to BB90563 .
Key Observations:
- Sulfanyl Group Variations : The 4-(trifluoromethyl)benzyl group in the target compound introduces strong electron-withdrawing effects, which may improve metabolic stability compared to alkylthio chains (e.g., C4–C10 in ) .
Electronic and Steric Considerations
- Trifluoromethyl vs.
- Fluorine Substituents : Fluorine in the thiadiazole derivative () may enhance bioavailability through increased membrane permeability and metabolic stability .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-phenyl group in the target compound likely enhances steric interactions with hydrophobic binding pockets, while the trifluoromethyl group fine-tunes electronic properties. These modifications could optimize target affinity compared to ethyl or alkylthio analogs .
- Synthetic Feasibility : outlines scalable methods for triazole-thione alkylation, suggesting the target compound could be synthesized via similar routes .
- Comparative Limitations : Lack of explicit biological data for the target compound necessitates further in vitro/in vivo studies to validate inferred advantages over analogs.
Biological Activity
N-{[4-phenyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has gained attention due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a unique structure that combines an adamantane core with a triazole moiety and a trifluoromethyl group, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 445.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F3N5S |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving phenyl and trifluoromethyl-substituted precursors.
- Introduction of the Adamantane Moiety : The adamantane structure is incorporated via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling the synthesized triazole with the adamantane derivative.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
A study demonstrated that triazole derivatives exhibited IC50 values lower than conventional chemotherapeutic agents against several cancer types, including breast and lung cancer cells .
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. For example, it demonstrated significant activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that it possesses strong antioxidant activity, which can be attributed to the presence of the phenolic groups within its structure .
Case Studies
- Case Study on Anticancer Activity : In vitro studies on HL-60 leukemia cells revealed that the compound induced apoptosis at concentrations as low as 10 µM, significantly higher than control groups treated with traditional chemotherapeutics .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, where the compound showed a notable reduction in bacterial growth compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves a multi-step process:
Cyclization : React hydrazincarbothioamide derivatives (e.g., 2-(adamantane-1-yl)-N-phenylhydrazincarbothioamide) in an alkaline medium (e.g., KOH) to form the triazole-thione core .
Alkylation : Introduce the sulfanyl group via nucleophilic substitution using α-halogenoalkanes (e.g., 1-bromohexane) in n-butanol under reflux.
Purification : Recrystallize from n-butanol or dioxane-water mixtures to obtain crystalline products.
- Critical Parameters : Alkali concentration (0.1 mol KOH), reaction time (1 hour boiling), and solvent polarity significantly impact cyclization efficiency. For alkylation, haloalkane chain length affects solubility and reaction kinetics .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- Single-crystal X-ray diffraction resolves the triazole-adamantane conformation and confirms stereochemistry (e.g., bond angles and torsional strain) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., adamantane CH₂ groups at δ 1.6–2.1 ppm) and sulfur-linked substituents.
- Mass spectrometry (HRMS) validates molecular weight (e.g., C₂₈H₂₈F₃N₅OS requires m/z 563.19).
- Elemental analysis ensures purity (>95% by HPLC) .
Q. What are the compound’s solubility and stability profiles under laboratory conditions?
- Methodological Answer :
- Solubility : Low aqueous solubility (logP ~4.2) necessitates polar aprotic solvents (DMSO, DMF) for in vitro assays.
- Stability : Hydrolytically stable at pH 4–8; store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipidization : Modify the adamantane-carboxamide with PEGylated chains to enhance bioavailability.
- Prodrug Design : Convert the carboxamide to ester derivatives (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Dosing : Administer at 1/10 LD₅₀ (determined via acute toxicity assays in rodents) to balance efficacy and safety .
Q. How does structural modification of the triazole ring impact biological activity?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃ on benzyl) enhance metabolic stability but reduce solubility.
- Bulkier substituents (e.g., phenyl vs. methyl on triazole-N) alter steric interactions with target proteins.
- SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., thioredoxin reductase) using derivatives with varied R-groups .
Q. What in vitro and in vivo models are suitable for evaluating antihypoxic activity?
- Methodological Answer :
- In Vitro : Use SH-SY5Y neuronal cells under hypoxia (1% O₂) to measure ATP depletion and ROS levels via luminescence assays.
- In Vivo :
Rat Hypoxia Model : Place animals in sealed chambers (1330 mL) with hypercapnic conditions (5% CO₂); monitor survival time post-administration (100 mg/kg Mexidol as control).
Biomarkers : Quantify plasma lactate dehydrogenase (LDH) and HIF-1α expression via ELISA .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like KCa3.1 channels or GPR-17. Key interactions include:
- Hydrophobic contacts between adamantane and protein pockets.
- Hydrogen bonds between triazole N-atoms and Thr/Ser residues.
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess complex stability .
Q. What are the compound’s potential off-target effects, and how are they mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
